6H-Pyrrolo[2,3-d]pyrimidine
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Overview
Description
6H-Pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another method includes the reaction of pyrimidine derivatives with pyrrole derivatives in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 6H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[2,3-d]pyrimidine involves its interaction with various molecular targets:
Comparison with Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These compounds share a similar core structure and exhibit similar biological activities, such as kinase inhibition.
Pyrrolo[3,2-d]pyrimidine: Another related compound with antiviral and anticancer properties.
Uniqueness: 6H-Pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features that allow for selective inhibition of certain enzymes and pathways, making it a valuable scaffold for drug development .
Properties
CAS No. |
271-69-2 |
---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
6H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1,3-4H,2H2 |
InChI Key |
WGKLVRQVFFRLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=NC=NC2=N1 |
Origin of Product |
United States |
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